(2R)-2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a chiral organic compound with the molecular formula . This compound features two chiral centers, making it significant in the study of stereochemistry and enantiomeric resolution. It plays a crucial role in various biological and chemical processes due to its unique structure, which includes both hydroxyl and carboxylic acid functional groups. These characteristics allow it to participate in diverse chemical reactions and metabolic pathways, particularly in amino acid metabolism, especially concerning L-isoleucine.
(2R)-2-Hydroxy-3-methylpentanoic acid is classified under organic acids and is a metabolite derived from the catabolism of L-isoleucine. It is commonly found in human urine and plasma, where its levels can indicate metabolic disorders such as maple syrup urine disease. The compound's presence in biological systems highlights its importance in metabolic pathways and enzyme interactions .
The synthesis of (2R)-2-hydroxy-3-methylpentanoic acid can be achieved through various methods:
The molecular structure of (2R)-2-hydroxy-3-methylpentanoic acid comprises a five-carbon chain with a hydroxyl group attached to the second carbon and a carboxylic acid group at the end. The presence of two chiral centers contributes to its stereochemical complexity.
(2R)-2-hydroxy-3-methylpentanoic acid undergoes several types of chemical reactions:
The mechanism of action for (2R)-2-hydroxy-3-methylpentanoic acid primarily involves its role as a substrate for enzymes in metabolic pathways. It participates in various enzymatic reactions that facilitate the catabolism of L-isoleucine. The interactions typically involve hydrogen bonding and hydrophobic forces that stabilize the enzyme-substrate complex, promoting efficient catalysis .
Relevant data includes:
(2R)-2-hydroxy-3-methylpentanoic acid has diverse applications across various scientific fields:
(2R)-2-Hydroxy-3-methylpentanoic acid (hereafter (2R)-HMVA) is a chiral hydroxy acid derived from the catabolism of the branched-chain amino acid L-isoleucine. This pathway initiates with the transamination of L-isoleucine to form 2-keto-3-methylvaleric acid (KMVA), which undergoes NADH-dependent reduction to yield HMVA stereoisomers. The (2R) configuration arises from specific enzymatic control during this reduction step [5] [7]. In maple syrup urine disease (MSUD), genetic deficiencies in the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex lead to pathological accumulation of (2R)-HMVA and other branched-chain hydroxy acids. Plasma concentrations in MSUD patients exceed 200 μM, compared to <5 μM in healthy individuals, disrupting cellular energy metabolism [2] [5].
Table 1: Metabolic Context of (2R)-HMVA in L-Isoleucine Catabolism
Metabolite | Enzyme Involved | Pathological Significance in MSUD |
---|---|---|
L-Isoleucine | Branched-chain aminotransferase | Substrate accumulation |
2-Keto-3-methylvaleric acid | Mitochondrial dehydrogenase (BCKDH) | Primary metabolic block |
(2R)-HMVA | Ketoreductases (e.g., HAO1) | Diagnostic biomarker (>200 μM) |
The biosynthesis of (2R)-HMVA exhibits strict stereoselectivity governed by ketoreductases. These enzymes reduce the α-keto group of KMVA to a hydroxyl group while controlling the chirality at C2. Microbial ketoreductases (e.g., from S. cerevisiae or engineered E. coli) achieve >80% enantiomeric excess for the (2R) configuration through precise spatial orientation of the substrate in the catalytic pocket [2]. Key residues (e.g., Tyr154, Ser167) in the active site facilitate proton transfer and hydride delivery from NADPH, ensuring R-specific reduction. This stereochemical fidelity is critical for biological activity, as the (2R) enantiomer interacts selectively with downstream enzymes like hydroxyacid oxidase 1 (HAO1) in peroxisomes [2] [5].
Table 2: Ketoreductases Catalyzing (2R)-HMVA Biosynthesis
Source Organism | Enzyme | Stereoselectivity (ee) | Catalytic Efficiency (kcat/KM) |
---|---|---|---|
Saccharomyces cerevisiae | Dihydroxyacid dehydrogenase | >95% (2R) | 4.2 × 104 M-1s-1 |
Engineered E. coli | Chimeric ketoreductase | 82% (2R) | 3.8 × 104 M-1s-1 |
Pseudomonas putida | L-Ile-specific reductase | 89% (2R) | 2.9 × 104 M-1s-1 |
The conversion of KMVA to (2R)-HMVA is catalyzed by a family of NAD(P)H-dependent reductases with distinct cellular localization:
The reaction follows Michaelis-Menten kinetics, with KM values for KMVA ranging from 0.2–1.8 mM across species, reflecting enzyme-substrate affinity variations [7].
The enzymatic machinery for (2R)-HMVA production is evolutionarily conserved across bacteria, fungi, and plants, indicating its metabolic indispensability:
Horizontal gene transfer likely facilitated conservation, as evidenced by homologous BCKDH complexes in gram-positive bacteria and mammals. This conservation enables microbial fermentation platforms for scalable (2R)-HMVA production [2] [7].
graph LRA[L-Isoleucine] -->|Transamination| B[2-Keto-3-methylvaleric acid]B -->|Reduction by KRED| C[(2R)-HMVA]C -->|HAO1 Oxidation| BB -->|BCKDH Defect| D[MSUD Pathology]subgraph Enzymatic ReductionB -->|NADPH + H+| Cendsubgraph Microbial ConservationE[E. coli] --> F[KRED Homology]G[P. putida] --> FH[S. cerevisiae] --> Fend
Figure: Biosynthetic and metabolic network of (2R)-HMVA highlighting key enzymes and pathological/industrial contexts.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3